molecular formula C15H17N3O2 B14634678 Acetic acid;1,2-diphenylguanidine CAS No. 53759-55-0

Acetic acid;1,2-diphenylguanidine

Katalognummer: B14634678
CAS-Nummer: 53759-55-0
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: YQVCRRBOFQNRIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;1,2-diphenylguanidine is a compound that combines the properties of acetic acid and 1,2-diphenylguanidine Acetic acid is a simple carboxylic acid known for its role in vinegar, while 1,2-diphenylguanidine is a derivative of guanidine, a compound with significant applications in various fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1,2-diphenylguanidine typically involves the reaction of acetic acid with 1,2-diphenylguanidine under controlled conditions. One common method is the reaction of acetic anhydride with 1,2-diphenylguanidine in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;1,2-diphenylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Wissenschaftliche Forschungsanwendungen

Acetic acid;1,2-diphenylguanidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of acetic acid;1,2-diphenylguanidine involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;1,2-diphenylguanidine is unique due to its combination of acetic acid and 1,2-diphenylguanidine, resulting in a compound with distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

53759-55-0

Molekularformel

C15H17N3O2

Molekulargewicht

271.31 g/mol

IUPAC-Name

acetic acid;1,2-diphenylguanidine

InChI

InChI=1S/C13H13N3.C2H4O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-2(3)4/h1-10H,(H3,14,15,16);1H3,(H,3,4)

InChI-Schlüssel

YQVCRRBOFQNRIB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.